molecular formula C14H15ClN2 B12430095 Naphazoline-d4 (hydrochloride)

Naphazoline-d4 (hydrochloride)

Cat. No.: B12430095
M. Wt: 250.76 g/mol
InChI Key: DJDFFEBSKJCGHC-JRWKTVICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphazoline-d4 (hydrochloride) is a deuterated form of naphazoline hydrochloride, a compound widely used for its vasoconstrictive properties. This deuterated version is primarily utilized as an internal standard in mass spectrometry for the quantification of naphazoline. The incorporation of deuterium atoms enhances the stability and alters the pharmacokinetic profile of the compound, making it valuable in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of naphazoline-d4 (hydrochloride) involves the deuteration of naphazoline hydrochloride. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often require a deuterium source such as deuterium gas or deuterated solvents under controlled temperature and pressure conditions to ensure complete deuteration .

Industrial Production Methods: Industrial production of naphazoline-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and cost-effective deuteration. The final product is then purified through crystallization or chromatography to meet the required purity standards for research applications .

Chemical Reactions Analysis

Types of Reactions: Naphazoline-d4 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl derivatives, while reduction can produce various imidazoline derivatives .

Scientific Research Applications

Naphazoline-d4 (hydrochloride) is extensively used in scientific research, including:

Mechanism of Action

Naphazoline-d4 (hydrochloride) exerts its effects through the activation of alpha-adrenergic receptors, leading to vasoconstriction. This action reduces blood flow to the affected area, thereby decreasing swelling and congestion. The deuterium atoms in naphazoline-d4 may alter the compound’s interaction with metabolic enzymes, potentially enhancing its stability and duration of action .

Comparison with Similar Compounds

    Naphazoline hydrochloride: The non-deuterated form, commonly used as a nasal decongestant and in eye drops.

    Oxymetazoline hydrochloride: Another alpha-adrenergic agonist used for similar purposes.

    Tetrahydrozoline hydrochloride: Used in eye drops for redness relief.

Uniqueness: Naphazoline-d4 (hydrochloride) is unique due to its deuterium substitution, which provides distinct advantages in research applications, such as improved stability and altered pharmacokinetics. This makes it particularly valuable as an internal standard in analytical chemistry .

Properties

Molecular Formula

C14H15ClN2

Molecular Weight

250.76 g/mol

IUPAC Name

4,4,5,5-tetradeuterio-2-(naphthalen-1-ylmethyl)-1H-imidazole;hydrochloride

InChI

InChI=1S/C14H14N2.ClH/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;/h1-7H,8-10H2,(H,15,16);1H/i8D2,9D2;

InChI Key

DJDFFEBSKJCGHC-JRWKTVICSA-N

Isomeric SMILES

[2H]C1(C(N=C(N1)CC2=CC=CC3=CC=CC=C32)([2H])[2H])[2H].Cl

Canonical SMILES

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.